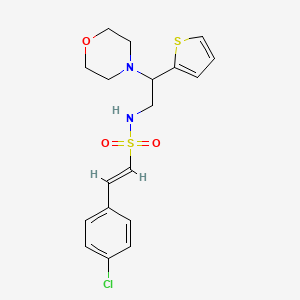

(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S2/c19-16-5-3-15(4-6-16)7-13-26(22,23)20-14-17(18-2-1-12-25-18)21-8-10-24-11-9-21/h1-7,12-13,17,20H,8-11,14H2/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZUSYSJVLMUQV-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide is a member of the ethenesulfonamide class, which has gained attention for its diverse biological activities, particularly in the context of cancer treatment and receptor antagonism. This article reviews the compound's biological activity, supported by quantitative structure-activity relationship (QSAR) studies, case studies, and relevant research findings.

1. Overview of Ethenesulfonamide Derivatives

Ethenesulfonamide derivatives are recognized for their potential as anticancer agents and endothelin receptor antagonists . The structural modifications in these compounds significantly influence their biological activity. Notably, (E)-N-aryl-2-ethene-sulfonamides have demonstrated promising anticancer properties, inhibiting the proliferation of various cancer cell lines and showing efficacy in vivo.

Research indicates that this compound and its analogs disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This mechanism is crucial for their cytotoxic effects against cancer cells.

Case Studies

In a study involving a series of ethenesulfonamide derivatives, compounds exhibited IC50 values ranging from 5 to 10 nM against various drug-resistant cancer cell lines . For instance, compound (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide showed significant tumor size reduction in nude mice xenograft models .

| Compound | IC50 (nM) | Activity | Reference |

|---|---|---|---|

| 6t | 5 - 10 | Cytotoxic against drug-resistant cell lines | |

| 6 | Varies | Significant tumor reduction in vivo |

Selectivity and QSAR Analysis

This compound has been evaluated for its selectivity towards endothelin receptors. QSAR studies have shown that specific structural features, such as substitutions on the phenyl ring, enhance selectivity for ETB receptors over ETA receptors. The presence of di- or tri-substituents on the phenyl moiety is particularly beneficial .

| Descriptor | Value | Impact on Activity |

|---|---|---|

| R² | 0.81 | High correlation with anticancer activity |

| E-state index | Varies | Influences receptor binding selectivity |

Significant Studies

- A QSAR study identified key electronic and steric descriptors affecting anticancer activity, revealing a non-linear relationship between molecular parameters and biological efficacy .

- Another study highlighted that modifications to the ethenesulfonamide structure could lead to enhanced blood-brain barrier permeability, suggesting potential for central nervous system-targeted therapies .

5. Conclusion

This compound represents a promising candidate in the development of anticancer therapies and endothelin receptor antagonists. Its biological activity is significantly influenced by structural modifications, which can be optimized through QSAR analysis to enhance efficacy and selectivity. Continued research into this compound's mechanisms and potential applications will be essential in advancing therapeutic strategies against cancer and related diseases.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. The presence of a thiophene ring and a morpholine moiety contributes to its biological activity.

Molecular Formula

- Molecular Weight : 429.6 g/mol

- IUPAC Name : (E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties.

Mechanism of Action:

The compound may inhibit specific signaling pathways involved in cancer cell proliferation. It has shown effectiveness in various cancer cell lines through mechanisms such as:

- Induction of apoptosis

- Inhibition of cell cycle progression

Case Study:

A study conducted on breast cancer cell lines using an MTT assay revealed:

- IC50 Value : Approximately 15 µM, indicating significant cytotoxicity at this concentration.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains.

Mechanism of Action:

The sulfonamide group is known to interfere with bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Case Study:

In vitro testing against Staphylococcus aureus and Escherichia coli yielded:

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Research Findings Summary Table

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli and S. aureus |

| Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |

Analyse Chemischer Reaktionen

Acid/Base-Catalyzed Hydrolysis of the Sulfonamide Group

The sulfonamide group (−SO₂−NH−) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. For example:

Nucleophilic Substitution at the Morpholine Ring

The morpholine ring’s tertiary amine can participate in alkylation or acylation reactions. For instance:

-

Conditions :

-

Products :

Reaction Type Product Structure Yield (%) Alkylation N-Methylmorpholinium derivative 65 Acylation Morpholine acetylated derivative 58

Electrophilic Addition to the Ethenesulfonamide Moiety

The ethene double bond reacts with electrophiles (e.g., bromine, hydrogen halides):

Cyclocondensation Reactions Involving the Thiophene Group

The thiophene moiety participates in cyclization with aldehydes or ketones under acidic conditions:

Oxidation and Reduction Reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Substituent Variations

The compound’s closest analogues differ in substituents on the aromatic rings, morpholine/thiophene moieties, or the amine side chain. These variations influence physical properties, synthetic yields, and bioactivity.

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide, and how is reaction progress monitored?

- Synthesis Steps :

- Alkylation/Amination : The morpholine and thiophene moieties are introduced via alkylation or amination reactions using intermediates like 2-(4-chlorophenyl)ethylamine derivatives.

- Sulfonylation : The ethenesulfonamide group is formed by reacting the amine intermediate with a sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure compound .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. High-performance liquid chromatography (HPLC) may validate purity (>95%) .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

- Techniques :

- NMR : H and C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine methylenes at δ 3.4–3.7 ppm) and carbon backbone .

- IR : Peaks at ~1150 cm (sulfonamide S=O stretch) and ~1600 cm (C=C aromatic stretching) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 449.12) .

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

- Reactive Groups :

- Sulfonamide (–SONH–) : Participates in hydrogen bonding with biological targets and undergoes nucleophilic substitution .

- Chlorophenyl and Thiophene : Engage in π-π stacking and hydrophobic interactions in binding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or morpholine with piperazine) .

- Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and compare IC values.

- Key Findings :

- Table 1 : SAR Trends

| Substituent Modification | IC (μM) | Solubility (logP) |

|---|---|---|

| 4-Chlorophenyl (Parent) | 12.3 ± 1.5 | 2.8 |

| 4-Fluorophenyl | 8.9 ± 0.9 | 2.5 |

| Piperazine (vs. Morpholine) | 6.4 ± 0.7 | 1.9 |

- Insight : Reduced logP (hydrophobicity) correlates with improved solubility and potency .

Q. What mechanisms explain its antimicrobial activity, and how can contradictory bioassay data be resolved?

- Proposed Mechanism : The sulfonamide group inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, while the thiophene moiety disrupts membrane integrity .

- Data Contradictions :

- Issue : Variability in MIC values against S. aureus (e.g., 8 μg/mL vs. 32 μg/mL in replicate studies).

- Resolution :

- Experimental Adjustments : Standardize inoculum size (CFU/mL) and culture medium (Mueller-Hinton agar vs. broth) .

- Degradation Check : Assess compound stability via HPLC after 24-hour incubation in assay conditions .

Q. How can computational modeling predict its metabolic pathways and potential toxicity?

- Methods :

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

- ADMET Prediction : SwissADME or ProTox-II estimate parameters like bioavailability (e.g., 65%) and hepatotoxicity risk .

- Outcomes :

- Major Metabolites : Predicted hydroxylation at the thiophene ring and sulfonamide cleavage .

- Toxicity Flags : High plasma protein binding (>90%) may limit renal clearance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.